BenchChemオンラインストアへようこそ!

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Orexin Receptor Pharmacology Sleep/Wake Cycle Research Subtype-Selective Antagonists

This compound is a functionally selective OX1R antagonist (Ki 849 nM) with >11.8-fold selectivity over OX2R. Its unique N1-(2-chlorobenzyl)/N3-(3,4-dimethoxyphenyl) substitution pattern delivers a LogP of ~3.9 and zero HBDs, optimal for CNS permeation. It is the only chemotype enabling clean OX1R mechanistic studies without OX2R interference, unlike non-selective DORAs. Ideal for SAR hit expansion and IP-diversification away from crowded diazepane/benzoxazole scaffolds. Verify selectivity and purity with your batch before use.

Molecular Formula C23H19ClN2O4
Molecular Weight 422.87
CAS No. 899922-83-9
Cat. No. B2689925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
CAS899922-83-9
Molecular FormulaC23H19ClN2O4
Molecular Weight422.87
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC
InChIInChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3
InChIKeyAGVDSFYCZYCKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-83-9) for Specialized Orexin Receptor Research


1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-83-9) is a synthetic 1,3-disubstituted quinazoline-2,4(1H,3H)-dione [1]. This scaffold is a privileged structure in medicinal chemistry, known for producing bioactive molecules with diverse pharmacological profiles [2]. The compound is characterized by a 2-chlorobenzyl substituent at the N1 position and a 3,4-dimethoxyphenyl group at the N3 position, giving it a molecular weight of 422.87 g/mol and a calculated LogP of approximately 3.9, with zero hydrogen bond donors [1]. Its primary documented biological activity is as an antagonist of the human Orexin Receptor Type 1 (OX1R), where it demonstrates a binding affinity (Ki) of 849 nM in a functional assay, while showing significantly weaker affinity for the Orexin Receptor Type 2 (OX2R) (Ki > 10,000 nM), establishing a functional selectivity profile of greater than 11.8-fold for OX1R [3].

Why Generic 1,3-Disubstituted Quinazoline-2,4-diones Cannot Replace 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione


The pharmacological and physicochemical profile of 1,3-disubstituted quinazoline-2,4-diones is exquisitely sensitive to the nature of the N1 and N3 substituents. The specific combination of a 2-chlorobenzyl group at N1 and a 3,4-dimethoxyphenyl group at N3 in this compound is a unique chemotype that directly dictates its target engagement profile [1]. Public bioactivity data confirms its functional selectivity for the orexin OX1 receptor over the OX2 receptor, a profile not shared by dual orexin receptor antagonists (DORAs) like suvorexant or other in-class analogs with different substitution patterns [2]. Furthermore, this precise substitution pattern results in a calculated LogP of 3.9, positioning it in a favorable lipophilicity range for CNS penetration and oral bioavailability that differs from both more lipophilic and more polar analogs, making generic interchange impossible without altering the target selectivity, potency, and pharmacokinetic properties the compound is procured for [1][3].

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione vs. Closest Analogs


OX1R Functional Selectivity vs. Suvorexant's Dual Orexin Receptor Antagonism (DORA)

In a functional cell-based assay measuring inhibition of orexin-A-induced intracellular Ca2+ release, 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione displays an OX1R Ki of 849 nM. In contrast, its affinity for OX2R is negligible (Ki > 10,000 nM), yielding a >11.8-fold functional selectivity for OX1R [1]. This is fundamentally distinct from the clinically validated dual orexin receptor antagonist (DORA) suvorexant, which exhibits potent, balanced antagonism at both receptor subtypes (OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM) . The target compound's profile is thus better suited for isolating OX1R-mediated pharmacology.

Orexin Receptor Pharmacology Sleep/Wake Cycle Research Subtype-Selective Antagonists

Lipophilicity Benchmark (LogP) Against a Direct N3-Substituent Analog

The compound's calculated LogP is reported as 3.9 by the MolBiC database [1] and 4.4 by the GLASS database [2], positioning it in an optimal range for CNS drug candidates. When compared against a direct structural analog where the N3-3,4-dimethoxyphenyl group is replaced by a m-tolyl group (1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione), the LogP of the m-tolyl analog is reported as 5.2 . This difference of ΔLogP = 0.8–1.3 units (depending on the calculation source) indicates that the target compound's two methoxy substituents provide a significant reduction in lipophilicity, which can be critical for reducing non-specific tissue binding and improving solubility in aqueous assay media.

Physicochemical Property Comparison CNS Drug Design ADME Optimization

Hydrogen Bond Donor (HBD) Count Comparison: Favorable CNS Penetration Profile

The target compound possesses zero hydrogen bond donors (HBD count = 0), a key parameter for predicting passive blood-brain barrier permeability [1]. In contrast, many closely related quinazoline-2,4(1H,3H)-dione congeners being explored as PARP-1/2 inhibitors or other intracellular drug targets often incorporate amine-containing side chains (e.g., 3-amino pyrrolidine) that introduce at least one or more HBDs [2]. According to the widely applied CNS MPO (Multiparameter Optimization) scoring guidelines, an HBD count of 0 is more favorable (score = 1.0) compared to an HBD count of 1 (score = 0.75). This physicochemical distinction supports the procurement of this specific compound for neuroscience drug discovery programs where optimizing for CNS exposure is paramount.

CNS Drug Likeness Blood-Brain Barrier Penetration Physicochemical Determinants

Chemotype Distinctiveness from Patent-Protected Clinical Orexin Antagonists

The specific N1-(2-chlorobenzyl), N3-(3,4-dimethoxyphenyl) substitution pattern on the quinazoline-2,4(1H,3H)-dione core is distinct from the chemotypes found in major clinical-stage dual orexin receptor antagonists (DORAs) such as suvorexant (a diazepane scaffold), lemborexant (a cyclopropane-fused scaffold), and daridorexant (a pyrrolidine scaffold) [1]. A review of the patent literature, including US Patent 10,196,383 covering substituted quinazoline compounds for orexin receptor antagonism, reveals a broad Markush structure but does not specifically exemplify the precise 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl) combination [2]. This indicates that this specific substitution pattern occupies a unique region of chemical space, offering novelty for exploring structure-activity relationships (SAR) around orexin receptor pharmacology without infringing on the exact composition of matter of the major clinical candidates.

Intellectual Property Landscape Orexin Antagonist Chemotypes Novelty in Quinazoline Scaffolds

Prioritized Application Scenarios for 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


OX1R-Selective Tool Compound for Neuroscience Target Validation Studies

In vivo and in vitro studies aiming to validate OX1R-specific mechanisms in sleep/wake regulation, addiction, or anxiety require a tool that can isolate OX1R activity from OX2R. The 849 nM Ki at OX1R combined with >10,000 nM Ki at OX2R (>11.8-fold selectivity) makes this compound uniquely suitable for such experiments, whereas the non-selective DORA suvorexant cannot provide this pharmacological resolution [1].

Medicinal Chemistry Hit-to-Lead Optimization of CNS-Penetrant OX1R Antagonists

The compound's favorable CNS drug-like properties—LogP of 3.9, zero HBDs, and molecular weight of 422.87—offer a balanced starting point for hit expansion. Its OX1R affinity (Ki = 849 nM) provides a 1,544-fold window for potency optimization before reaching the sub-nanomolar potency of clinical candidates, making it an instructive template for SAR campaigns focused on improving target engagement while maintaining CNS permeability [2].

IP-Diversification Strategy for Novel Orexin Receptor Modulators

For organizations seeking to develop orexin-modulating therapeutics with a distinct intellectual property position, this quinazoline-2,4-dione chemotype offers a scaffold that is structurally divergent from the diazepane, benzoxazole, and cyclopropane scaffolds dominating the clinical DORA landscape. This supports the filing of novel composition-of-matter patents and avoids crowded IP space [3].

Comparative Physicochemical Benchmarking Assays

In screening cascades designed to assess the impact of N3-aryl substitution on lipophilicity and solubility within a congeneric quinazoline-2,4-dione series, this compound (LogP ~3.9) serves as a critical midpoint reference alongside the more lipophilic m-tolyl analog (LogP ~5.2). This allows for quantitative assessment of LogP-dependent ADME properties such as microsomal stability and plasma protein binding, enabling rational prioritization within a compound progression plan [4].

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.